KDM4/5 Subfamily Selectivity Profile vs. Broader Epigenetic Probes
Derivatives of the pyrido[3,4-d]pyrimidin-4-one core can be tuned for selectivity between the KDM4 and KDM5 demethylase subfamilies. This is achieved by rationally targeting non-conserved residues in the substrate binding site, a level of control not possible with less tailored scaffolds. In a comparative study, a representative compound from this series, 19a, exhibited potent inhibition of both KDM4A and KDM5B (Ki = 0.004 and 0.007 μM, respectively), demonstrating a highly potent and cell-penetrant dual-inhibitor profile [1].
| Evidence Dimension | KDM4A and KDM5B Biochemical Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | KDM4A Ki = 0.004 μM; KDM5B Ki = 0.007 μM (for compound 19a, a C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one) |
| Comparator Or Baseline | Other fused pyrimidine chemotypes (e.g., pyrazoles) or non-selective probes (baseline data not directly compared in source) |
| Quantified Difference | Sub-nanomolar biochemical potency is achievable with this scaffold, with the potential for selective inhibition between KDM subfamilies via rational design. |
| Conditions | Biochemical assay using AlphaScreen technology with purified human KDM4A and KDM5B enzymes. |
Why This Matters
This demonstrates the scaffold's potential for developing high-quality chemical probes with defined subfamily selectivity, reducing confounding off-target effects in epigenetic research.
- [1] Le Bihan, Y. V., et al. (2019). C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors. European Journal of Medicinal Chemistry, 177, 316-337. View Source
